4-Octylbiphenyl chemical structure and properties
4-Octylbiphenyl chemical structure and properties
Chemical Architecture, Synthesis, and Material Applications
Executive Summary
4-Octylbiphenyl (CAS: 3968-68-1) is a semi-rigid organic molecule comprising a biphenyl core substituted with an eight-carbon alkyl chain at the para position. While often overshadowed by its cyano-substituted derivative (the liquid crystal 8CB), the pure hydrocarbon 4-octylbiphenyl serves as a critical internal standard in petrochemical analysis, a model surfactant in interfacial chemistry, and a structural precursor in the synthesis of mesogenic materials.
This guide provides a rigorous technical analysis of 4-octylbiphenyl, distinguishing it from its functionalized analogs, and details a high-purity synthesis workflow using Suzuki-Miyaura coupling.
Part 1: Physicochemical Architecture
Structural Distinction (Critical Note)
In commercial and academic literature, "octylbiphenyl" is frequently conflated with 4'-octyl-4-biphenylcarbonitrile (8CB) . It is imperative to distinguish the pure hydrocarbon from the cyano-mesogen.
| Feature | 4-Octylbiphenyl (Target) | 4'-Octyl-4-biphenylcarbonitrile (8CB) |
| CAS Number | 3968-68-1 | 52709-84-9 |
| Formula | C₂₀H₂₆ | C₂₁H₂₅N |
| Primary Utility | Analytical Standard, Precursor | Smectic Liquid Crystal (LCDs) |
| Polarity | Non-polar (Lipophilic) | Polar (Dipolar mesogen) |
Key Properties
The molecule exhibits amphiphilic-like character due to the contrast between the rigid, aromatic biphenyl moiety and the flexible, hydrophobic octyl tail.
Table 1: Physicochemical Constants
| Property | Value | Context |
| Molecular Weight | 266.43 g/mol | Monoisotopic mass |
| Physical State | Colorless Liquid / Low-melting Solid | Isomeric purity affects MP; typically freezes near RT. |
| Boiling Point | ~390 °C (Predicted) | High thermal stability suitable for GC. |
| LogP (Octanol/Water) | ~7.8 | Highly lipophilic; bioaccumulative potential. |
| Refractive Index | 1.545 (est) | Relevant for optical coating applications. |
Part 2: Synthetic Pathways (Suzuki-Miyaura Coupling)
Strategic Selection
While Friedel-Crafts alkylation of biphenyl with octyl halides is economically viable, it yields a mixture of ortho- and para- isomers that are difficult to separate. For research-grade purity (>99%), Suzuki-Miyaura cross-coupling is the authoritative method. This pathway guarantees regiospecificity by coupling a pre-functionalized aryl halide with an organoboron species.
Reaction Logic
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Electrophile: 1-Bromo-4-octylbenzene (Ensures the alkyl chain is already fixed in the para position).
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
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Base: Potassium Carbonate (K₂CO₃) to activate the boronic acid.
Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques to prevent homocoupling and catalyst deactivation.
Reagents:
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1-Bromo-4-octylbenzene (1.0 eq)
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Phenylboronic acid (1.2 eq)[1]
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Pd(PPh₃)₄ (3-5 mol%)
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K₂CO₃ (2.0 eq, dissolved in min. water)
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Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step Workflow:
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Degassing (Crucial): Combine Toluene and Ethanol in the reaction vessel. Sparge with Argon for 20 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst.
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Charge: Under Argon counter-flow, add the aryl bromide, phenylboronic acid, and Pd catalyst.
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Activation: Add the aqueous K₂CO₃ solution via syringe. The biphasic system requires vigorous stirring.
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Reflux: Heat the mixture to 80-90°C for 12–16 hours. Monitor via TLC (Hexane eluent); the product will have a higher R_f than the boronic acid but lower than the bromide.
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Workup:
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Purification: The crude oil often contains phosphine oxides. Purify via Flash Column Chromatography using 100% Hexanes or Pentane. The non-polar 4-octylbiphenyl elutes rapidly.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle driving the synthesis.
Figure 1: The Suzuki-Miyaura catalytic cycle. The oxidative addition of the aryl halide is followed by base-assisted transmetallation and reductive elimination to yield the biaryl product.
Part 3: Applications in Material Science & Analysis
Liquid Crystal Engineering
While 4-octylbiphenyl is not a mesogen (liquid crystal) at room temperature due to the lack of a polar headgroup, it acts as a mesogenic core .
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Role: It serves as the structural "chassis" for smectic liquid crystals.
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Modification: Functionalizing the 4'-position with a cyano (-CN) group converts it into 8CB , which exhibits a Smectic A phase (interdigitated bilayers).
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Mixture Stabilization: In commercial LC mixtures, pure alkylbiphenyls are sometimes added to lower viscosity and adjust the phase transition temperatures of the bulk mixture.
Analytical Chemistry (GC/MS)
Due to its high boiling point and stability, 4-octylbiphenyl is an ideal Internal Standard for analyzing polycyclic aromatic hydrocarbons (PAHs) in oil samples.
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Protocol: Spike the sample with a known concentration of 4-octylbiphenyl.
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Validation: It elutes in the semi-volatile range, distinct from lighter aromatics (naphthalene) and heavier asphaltenes, providing a reliable retention time reference.
Part 4: Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
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Skin Irritation: Category 2.[5]
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Chronic Aquatic Toxicity: Category 1 (Common for long-chain hydrocarbons).
Handling Protocol:
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PPE: Nitrile gloves are required. The lipophilic nature of the compound allows it to penetrate latex rapidly.
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Spill Management: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as solid hazardous waste.
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Storage: Store in amber glass at room temperature. While chemically stable, protection from UV light prevents slow photo-oxidation of the benzylic position.
References
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Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry. Link
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Gray, G. W., et al. (1973). "Liquid Crystals for Electro-optical Displays."[4][6] Electronics Letters. (Foundational work on biphenyl liquid crystals).
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National Institute of Standards and Technology (NIST). "4-Octylbiphenyl Mass Spectrum." NIST Chemistry WebBook. Link
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Sigma-Aldrich. "Safety Data Sheet: 4'-Octyl-4-biphenylcarbonitrile (Analogous Hazard Data)." Link
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyano-4'-n-octylbiphenyl | 52709-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. ossila.com [ossila.com]
- 5. 4-Cyano-4'-pentylbiphenyl SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. ossila.com [ossila.com]
